molecular formula C12H18N4S B5726379 N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide

N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide

Katalognummer B5726379
Molekulargewicht: 250.37 g/mol
InChI-Schlüssel: YZBHDGLNWDZTRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as EPPC, is a compound that has been widely studied in scientific research. It is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. In

Wirkmechanismus

N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide acts as a selective and reversible inhibitor of MAO-B, which is responsible for the breakdown of dopamine and other neurotransmitters. By inhibiting MAO-B, this compound increases the levels of these neurotransmitters in the brain, leading to improved neuronal function and protection against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been found to increase dopamine levels in the brain, protect against oxidative stress, and improve cognitive function. This compound has also been shown to have anti-inflammatory effects and to reduce the accumulation of amyloid beta plaques in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has several advantages for lab experiments, including its high potency as a MAO-B inhibitor, its selectivity for MAO-B over other enzymes, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for research on N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of this compound as a potential therapy for other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications in neurological disorders. It acts as a selective and reversible inhibitor of MAO-B, leading to increased levels of neurotransmitters in the brain and protection against oxidative stress. While this compound has several advantages for lab experiments, further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesemethoden

The synthesis of N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide involves a series of chemical reactions starting with the reaction of 2-acetylpyridine with ethylamine to form N-ethyl-2-acetylpyridin-4-amine. This compound is then reacted with thioacetamide to form this compound (this compound). The synthesis of this compound has been extensively studied and optimized for high yield and purity.

Wissenschaftliche Forschungsanwendungen

N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. It has been shown to protect dopaminergic neurons from oxidative stress and reduce the accumulation of amyloid beta plaques in the brain. This compound has also been investigated for its potential use as a biomarker for the diagnosis and prognosis of these disorders.

Eigenschaften

IUPAC Name

N-ethyl-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4S/c1-2-13-12(17)16-9-7-15(8-10-16)11-5-3-4-6-14-11/h3-6H,2,7-10H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBHDGLNWDZTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.